molecular formula C11H11FO B8541517 6-Fluoro-1-methyl-2-tetralone

6-Fluoro-1-methyl-2-tetralone

Cat. No.: B8541517
M. Wt: 178.20 g/mol
InChI Key: BYBWMAAYQCPLGY-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-2-tetralone is a bicyclic ketone derivative featuring a tetralone backbone (a fused bicyclic system of benzene and cyclohexanone) with a fluorine atom at the 6-position and a methyl group at the 1-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to the strategic placement of electron-withdrawing (fluoro) and electron-donating (methyl) groups, which can modulate reactivity and stability.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

6-fluoro-1-methyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11FO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h3-4,6-7H,2,5H2,1H3

InChI Key

BYBWMAAYQCPLGY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCC2=C1C=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • 6-Fluoro-1-methyl-2-tetralone : Features a fluorine atom (electron-withdrawing) at the 6-position and a methyl group (electron-donating) at the 1-position on the 2-tetralone backbone.
  • 6-Methoxy-2-tetralone : Substituted with a methoxy group (electron-donating) at the 6-position on the 2-tetralone framework. Methoxy groups enhance aromaticity but may destabilize the ketone ring compared to fluorine .
  • 6-Hydroxy-1-tetralone : Contains a hydroxyl group (electron-donating, hydrogen-bonding) at the 6-position on the 1-tetralone system. The hydroxyl group increases polarity and reactivity, necessitating stringent safety protocols during handling .
  • 6-Fluoro-2-methyl-1H-indole : An indole derivative with fluorine at the 6-position and methyl at the 2-position. While structurally distinct from tetralones, it shares substituent placement patterns relevant to bioactivity .

Physicochemical Properties and Stability

  • 6-Methoxy-2-tetralone : Reported to be unstable compared to its 1-tetralone counterpart, likely due to steric and electronic effects of the methoxy group on the ketone ring .
  • 6-Hydroxy-1-tetralone : Higher polarity due to the hydroxyl group, increasing solubility in polar solvents but also susceptibility to oxidation .
  • 6-Fluoro-1-methyl-2-tetralone : Fluorine’s electron-withdrawing nature may enhance ketone stability compared to methoxy or hydroxy analogs, though experimental data is needed for confirmation.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stability Key Challenges
6-Fluoro-1-methyl-2-tetralone C₁₁H₁₁FO 178.21 6-F, 1-CH₃ Hypothetically stable Synthesis methods not documented
6-Methoxy-2-tetralone C₁₁H₁₂O₂ 176.21 6-OCH₃ Unstable Use of flammable/corrosive reagents
6-Hydroxy-1-tetralone C₁₀H₁₀O₂ 162.19 6-OH Moderate High reactivity, safety risks
6-Fluoro-2-methyl-1H-indole C₉H₈FN 149.17 6-F, 2-CH₃ Stable Structural divergence from tetralones

Research Findings and Discussion

  • Substituent Effects : Electron-withdrawing fluorine may improve tetralone stability compared to electron-donating methoxy or hydroxy groups, though direct comparisons are lacking.
  • Synthesis Optimization : 6-Methoxy-2-tetralone’s hazardous synthesis underscores the need for safer methodologies in fluorinated tetralone production.
  • Safety Considerations : Hydroxy-substituted tetralones require rigorous protective measures, suggesting that fluoro/methyl analogs might offer safer handling profiles .

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